Ncx 1022

Description

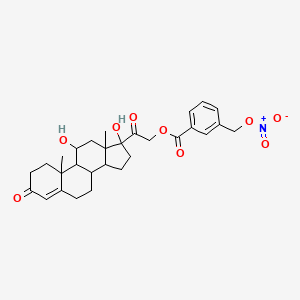

nitric oxide-releasing hydrocortisone with anti-inflammatory effects; structure in first source

Propriétés

Key on ui mechanism of action |

NCX 1022 is designed to have potent anti- inflammatory activity combined with a significantly improved safety and tolerability profile, in particular the absence of skin blanching after repeated use.It is better than hydrocortisone in terms of inhibiting benzalkonium chloride-induced leukocyte adhesion to the endothelium, without affecting the flux of rolling leukocytes or venule diameter. |

|---|---|

Numéro CAS |

571186-50-0 |

Formule moléculaire |

C29H35NO9 |

Poids moléculaire |

541.6 g/mol |

Nom IUPAC |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 3-(nitrooxymethyl)benzoate |

InChI |

InChI=1S/C29H35NO9/c1-27-10-8-20(31)13-19(27)6-7-21-22-9-11-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-4-17(12-18)15-39-30(36)37/h3-5,12-13,21-23,25,32,35H,6-11,14-16H2,1-2H3 |

Clé InChI |

MBODWAULVMWNDB-UHFFFAOYSA-N |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC=C(C=C5)CO[N+](=O)[O-])O)C)O |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=C(C=C5)CO[N+](=O)[O-])O)C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NCX-1022; NCX1022; NCX 1022 |

Origine du produit |

United States |

Foundational & Exploratory

NCX 1022: A Technical Guide to its Mechanism of Action in Dermatitis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCX 1022 is a nitric oxide (NO)-donating derivative of hydrocortisone designed to enhance the anti-inflammatory properties of the parent steroid while potentially offering an improved safety profile. This document provides a detailed examination of the preclinical evidence elucidating the mechanism of action of NCX 1022 in the context of dermatitis. The core of its enhanced efficacy lies in the dual action of the glucocorticoid moiety and the localized release of nitric oxide. This combination leads to a more rapid and potent suppression of key inflammatory events, particularly leukocyte adhesion and recruitment, compared to hydrocortisone alone. This guide synthesizes the available quantitative data, outlines the experimental protocols used in pivotal studies, and visually represents the key pathways and workflows.

Core Mechanism of Action

NCX 1022 is a chemical entity that combines the genomic and non-genomic anti-inflammatory effects of hydrocortisone with the vasodilatory and anti-inflammatory signaling of nitric oxide.[1] In the inflammatory milieu of the skin, NCX 1022 releases NO, which in concert with the glucocorticoid, provides a synergistic anti-inflammatory effect.[1][2] The primary mechanism involves the potent inhibition of leukocyte recruitment to the site of inflammation, a critical early event in the pathogenesis of contact dermatitis.[1][2]

The hydrocortisone component of NCX 1022 acts through the classical glucocorticoid receptor (GR) pathway. This involves:

-

Genomic Actions: Binding to cytosolic GR, translocation to the nucleus, and subsequent modulation of gene expression. This leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules.[1]

-

Non-Genomic Actions: Rapid, membrane-associated effects that can also contribute to the suppression of inflammation.

The nitric oxide component contributes significantly to the enhanced efficacy of NCX 1022 through several mechanisms:

-

Inhibition of Leukocyte Adhesion: NO has been shown to directly inhibit the adhesion of leukocytes to the vascular endothelium, a crucial step for their extravasation into inflamed tissue.[1][3] This effect is more pronounced with NCX 1022 than with hydrocortisone alone.[1][2]

-

Modulation of Inflammatory Mediators: NO can influence the production and activity of various inflammatory mediators.[4]

-

Vasodilation: While not its primary anti-inflammatory mechanism in this context, NO's vasodilatory properties can influence local blood flow.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal preclinical study in a murine model of irritant contact dermatitis induced by benzalkonium chloride.[1]

Table 1: Effect of Pre-treatment with NCX 1022 and Hydrocortisone on Ear Edema

| Treatment (3 nmol) | Time Post-Irritant (hours) | Change in Ear Thickness (µm) | % Inhibition vs. Vehicle |

| Vehicle | 1 | 45 ± 5 | - |

| 3 | 78 ± 7 | - | |

| 5 | 95 ± 8 | - | |

| Hydrocortisone | 1 | 42 ± 6 | 7% |

| 3 | 65 ± 7 | 17% | |

| 5 | 58 ± 6 | 39% | |

| NCX 1022 | 1 | 25 ± 4 | 44% |

| 3 | 38 ± 5 | 51% | |

| 5 | 42 ± 5 | 56% | |

| *p < 0.05 compared to vehicle. Data extracted from Hyun et al., 2004.[1] |

Table 2: Effect of Pre-treatment with NCX 1022 and Hydrocortisone on Granulocyte Infiltration (Myeloperoxidase Activity)

| Treatment (3 nmol) | Time Post-Irritant (hours) | MPO Activity (U/mg tissue) | % Inhibition vs. Vehicle |

| Vehicle | 8 | 1.2 ± 0.2 | - |

| Hydrocortisone | 8 | 1.1 ± 0.3 | 8% |

| NCX 1022 | 8 | 0.5 ± 0.1 | 58% |

| p < 0.05 compared to vehicle. Data extracted from Hyun et al., 2004.[1] |

Table 3: Effect of NCX 1022 and Hydrocortisone on Leukocyte Adhesion in Venules (Intravital Microscopy)

| Treatment (3 nmol, post-irritant) | Time Post-Treatment (minutes) | Number of Adherent Leukocytes per 100 µm |

| Basal (pre-irritant) | - | 2 ± 1 |

| Vehicle (post-irritant) | 60 | 18 ± 3 |

| Hydrocortisone (post-irritant) | 60 | 12 ± 2 |

| NCX 1022 (post-irritant) | 60 | 3 ± 1 |

| *p < 0.05 compared to vehicle. Data extracted from Hyun et al., 2004.[1] |

Experimental Protocols

Murine Model of Irritant Contact Dermatitis

-

Animal Model: Male C57BL6 mice (6-8 weeks old).

-

Induction of Dermatitis: A 1% solution of the irritant benzalkonium chloride in acetone was applied topically to both sides of the right ear (10 µl per side).

-

Drug Administration:

-

Pre-treatment: NCX 1022 (0.3, 1, or 3 nmol), hydrocortisone (3 nmol), or vehicle (acetone) was applied topically to the ear 15 minutes before the application of benzalkonium chloride.

-

Post-treatment (Curative): The same drug solutions were applied 5 minutes after the induction of dermatitis.

-

-

Measurement of Edema: Ear thickness was measured using a digital micrometer at baseline and at various time points (1, 3, 5, and 8 hours) after irritant application. The change in ear thickness was calculated by subtracting the baseline value.

-

Myeloperoxidase (MPO) Assay: To quantify granulocyte infiltration, ear tissue was collected 8 hours after irritant application. The tissue was homogenized, and MPO activity was determined spectrophotometrically.

Intravital Microscopy of Leukocyte-Endothelial Interactions

-

Animal Preparation: Mice were anesthetized, and the ear was prepared for microscopic observation.

-

Visualization: The microcirculation of the ear was observed using an intravital microscope. Leukocytes were stained with rhodamine 6G for visualization.

-

Experimental Procedure: After baseline recording of leukocyte rolling and adhesion in a selected venule, dermatitis was induced with benzalkonium chloride. Five minutes later, NCX 1022, hydrocortisone, or vehicle was applied topically. Leukocyte rolling flux (number of rolling leukocytes passing a point per minute) and the number of adherent leukocytes (cells remaining stationary for >30 seconds) within a 100 µm vessel segment were quantified over 60 minutes.

Visualizations

Signaling Pathways

Caption: Dual mechanism of NCX 1022 in skin inflammation.

Experimental Workflow

Caption: Workflow for preclinical evaluation of NCX 1022.

Conclusion and Future Directions

The preclinical data strongly support the hypothesis that NCX 1022 is a more effective anti-inflammatory agent than its parent compound, hydrocortisone, in a model of contact dermatitis.[1][2] Its enhanced efficacy is attributed to the added actions of nitric oxide, which potently and rapidly inhibits leukocyte adhesion to the endothelium.[1] This dual mechanism of action allows for a faster onset of anti-inflammatory effects and a greater reduction in key inflammatory parameters.[1][5]

While these preclinical findings are promising, information regarding the clinical development of NCX 1022 for dermatitis in humans is not widely available in published literature. Further investigation would be required to determine its efficacy and safety in patient populations with atopic dermatitis or other inflammatory skin conditions. The development of such targeted, dual-action molecules represents a promising strategy for improving the treatment of inflammatory dermatoses.

References

- 1. Anti-inflammatory effects of nitric oxide-releasing hydrocortisone NCX 1022, in a murine model of contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Anti-Inflammatory Effects of Nitric Oxide-Releasing [research.amanote.com]

- 3. Nitric Oxide Signal Transduction and Its Role in Skin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric Oxide Generating Formulation as an Innovative Approach to Topical Skin Care: An Open-Label Pilot Study [mdpi.com]

- 5. antiallergic inflammatory effects: Topics by Science.gov [science.gov]

NCX 1022: A Technical Guide to a Novel Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 1022 is a novel anti-inflammatory agent engineered as a nitric oxide (NO)-releasing derivative of hydrocortisone.[1][2] This design aims to leverage the anti-inflammatory properties of both glucocorticoids and nitric oxide, potentially offering enhanced therapeutic effects and an improved safety profile compared to traditional corticosteroids.[3] NCX 1022 has been investigated for its potential in treating skin inflammation, particularly in the context of atopic and contact dermatitis.[2][4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to NCX 1022.

Chemical Structure and Properties

NCX 1022 is a small molecule with the chemical formula C29H35NO9.[1] It is structurally characterized by a hydrocortisone backbone linked to a nitric oxide-donating moiety.

Chemical Structure of NCX 1022

References

- 1. researchgate.net [researchgate.net]

- 2. Imaging of Inflammatory Responses in the Mouse Ear Skin | Springer Nature Experiments [experiments.springernature.com]

- 3. Regulatory Role of Nitric Oxide in Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of nitric oxide-releasing hydrocortisone NCX 1022, in a murine model of contact dermatitis PMID: 15313880 | MCE [medchemexpress.cn]

NCX 1022: A Technical Guide to its Nitric Oxide Release and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 1022 is a nitric oxide (NO)-donating derivative of hydrocortisone, designed to leverage the synergistic anti-inflammatory effects of both a glucocorticoid and nitric oxide. This unique combination allows for a potent and rapid onset of anti-inflammatory action, particularly in dermal applications. While specific quantitative data on the nitric oxide release kinetics of NCX 1022 are not extensively published in publicly available literature, this guide synthesizes the current understanding of its mechanism of action, the presumed signaling pathways, and the general experimental approaches used to characterize such NO-releasing compounds. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development.

Introduction

NCX 1022 is a novel compound that chemically links a nitric oxide-donating moiety to the hydrocortisone backbone.[1][2][3] The rationale behind this design is to combine the well-established anti-inflammatory properties of hydrocortisone with the multifaceted roles of nitric oxide in modulating inflammation and vascular tone.[1][3] In preclinical models of contact dermatitis, NCX 1022 has demonstrated superior efficacy and a more rapid onset of action compared to hydrocortisone alone.[1][2] These enhanced effects are attributed to the local release of nitric oxide at the site of inflammation.[1][3]

Nitric Oxide Release Kinetics (Qualitative Discussion)

While specific rate constants, half-life, and total nitric oxide payload for NCX 1022 are not detailed in the available scientific literature, the release of nitric oxide from such donor compounds is generally understood to occur through enzymatic or non-enzymatic hydrolysis of the parent molecule. This cleavage results in the liberation of the active hydrocortisone and the nitric oxide-donating group, which then releases NO. The kinetics of this release are a critical determinant of the drug's pharmacodynamic profile.

Table 1: Postulated Parameters of NCX 1022 Nitric Oxide Release

| Parameter | Postulated Characteristic | Rationale |

| Release Trigger | Likely enzymatic and/or hydrolytic cleavage in biological tissues. | The molecular structure suggests susceptibility to esterases or other hydrolases present in the skin, leading to the separation of the NO-donating moiety from the hydrocortisone. |

| Release Profile | Expected to be a sustained release. | The design of NO-donating drugs often aims for a prolonged local release of NO to maintain therapeutic concentrations and minimize systemic exposure. |

| Key Determinants | Enzyme activity at the target site, local pH, and temperature. | These factors are known to influence the rate of hydrolysis and subsequent NO release from various NO-donor compounds. |

Proposed Mechanism of Action and Signaling Pathway

The enhanced anti-inflammatory effect of NCX 1022 is a result of the combined actions of hydrocortisone and nitric oxide. Hydrocortisone, as a glucocorticoid, acts by binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The released nitric oxide complements this action through several mechanisms. A primary pathway involves the activation of soluble guanylate cyclase (sGC), which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels can, in turn, modulate various downstream effectors, contributing to reduced inflammation and vasodilation.

Experimental Protocols for Characterizing Nitric Oxide Release

While specific protocols for NCX 1022 are not publicly detailed, the following methodologies are standard for characterizing the nitric oxide release from NO-donating compounds.

In Vitro Nitric Oxide Release Assay

This assay is designed to measure the amount and rate of NO release from a compound in a controlled, non-cellular environment.

-

Objective: To quantify the spontaneous or chemically induced release of nitric oxide from NCX 1022.

-

Materials:

-

NCX 1022

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric oxide analyzer (chemiluminescence-based)

-

Griess reagent (for indirect NO measurement via nitrite)

-

Temperature-controlled reaction vessel

-

-

Protocol (Chemiluminescence):

-

Prepare a stock solution of NCX 1022 in a suitable solvent (e.g., DMSO).

-

Add a known concentration of the NCX 1022 stock solution to deoxygenated PBS in the reaction vessel maintained at 37°C.

-

Continuously purge the solution with an inert gas (e.g., nitrogen) to carry the released NO gas to the chemiluminescence detector.

-

Record the NO concentration over time to generate a release profile.

-

From this profile, parameters such as the initial release rate, peak release, duration of release, and total NO released can be calculated.

-

-

Protocol (Griess Assay):

-

Incubate NCX 1022 in PBS at 37°C.

-

At various time points, collect aliquots of the incubation mixture.

-

Add Griess reagent to each aliquot. The reagent reacts with nitrite, a stable breakdown product of NO in aqueous solution, to produce a colored azo compound.

-

Measure the absorbance of the solution using a spectrophotometer (typically at 540 nm).

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. This provides an indirect measure of the cumulative NO released.

-

Conclusion

NCX 1022 represents a promising therapeutic agent by combining the actions of a glucocorticoid and nitric oxide. Its enhanced anti-inflammatory effects observed in preclinical studies underscore the potential of this dual-action approach. While detailed quantitative data on its nitric oxide release kinetics are not yet widely available, the established methodologies for characterizing NO-donating compounds provide a clear path for future investigations. A thorough understanding of the release profile and the downstream signaling events will be crucial for the continued development and clinical application of NCX 1022 and similar next-generation anti-inflammatory drugs.

References

- 1. Anti-inflammatory effects of nitric oxide-releasing hydrocortisone NCX 1022, in a murine model of contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-inflammatory effects of nitric oxide-releasing hydrocortisone NCX 1022, in a murine model of contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

NCX 1022: A Technical Guide to its Discovery, Synthesis, and Anti-Inflammatory Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 1022 is a novel, nitric oxide (NO)-donating derivative of hydrocortisone, engineered to enhance the anti-inflammatory properties of the parent steroid while potentially mitigating its side effects. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological evaluation of NCX 1022. Detailed experimental protocols for key in-vivo and in-vitro assays are presented, alongside a clear tabulation of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its evaluation.

Introduction

Glucocorticoids, such as hydrocortisone, are potent anti-inflammatory agents widely used in the treatment of various inflammatory conditions, including skin disorders.[1] However, their long-term use is often associated with undesirable side effects. The development of nitric oxide (NO)-releasing anti-inflammatory drugs has emerged as a promising strategy to enhance therapeutic efficacy and improve safety profiles.[1] Nitric oxide is a key signaling molecule involved in the modulation of inflammatory responses. NCX 1022 was designed based on the concept of combining the established anti-inflammatory action of hydrocortisone with the beneficial effects of nitric oxide.[1][2] This hybrid molecule has demonstrated superior efficacy over hydrocortisone in preclinical models of skin inflammation.[1][2]

Discovery and Rationale

The development of NCX 1022 was driven by the therapeutic potential of nitric oxide in inflammation.[1] By chemically linking a nitric oxide-donating moiety to the hydrocortisone backbone, the resulting compound, NCX 1022, was designed to act as a glucocorticoid receptor (GR) agonist while simultaneously releasing nitric oxide.[3] This dual mechanism of action is hypothesized to provide a synergistic anti-inflammatory effect. The rationale is that the hydrocortisone component suppresses the expression of pro-inflammatory genes, while the released nitric oxide modulates early inflammatory events such as leukocyte adhesion and recruitment to the site of inflammation.[1][2]

Chemical Synthesis of NCX 1022

The synthesis of NCX 1022 (hydrocortisone-21-[4-(nitrooxymethyl)benzoate]) is a multi-step process involving the preparation of a nitric oxide-donating moiety followed by its esterification with hydrocortisone.

Synthesis of 4-(Nitrooxymethyl)benzoic Acid

The synthesis of the nitric oxide-donating linker, 4-(nitrooxymethyl)benzoic acid, is a critical step. While the precise, publicly available, step-by-step industrial synthesis protocol for this specific precursor for NCX 1022 is not detailed in the searched literature, a representative synthesis can be inferred from standard organic chemistry principles and related literature on similar compounds. It would likely involve the bromination of p-toluic acid followed by reaction with silver nitrate.

Esterification of Hydrocortisone with 4-(Nitrooxymethyl)benzoic Acid

The final step in the synthesis of NCX 1022 is the esterification of the 21-hydroxyl group of hydrocortisone with the prepared 4-(nitrooxymethyl)benzoic acid. This reaction creates an ester linkage, covalently attaching the nitric oxide-donating moiety to the hydrocortisone scaffold.

Reaction Scheme:

Caption: Synthesis of NCX 1022 via esterification.

Pharmacological Profile

Mechanism of Action

NCX 1022 is a glucocorticoid receptor agonist and a nitric oxide donor.[3] Upon administration, it is believed to be metabolized, releasing both hydrocortisone and nitric oxide.

-

Hydrocortisone Component: Binds to cytosolic glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of target genes, leading to the suppression of pro-inflammatory mediators.

-

Nitric Oxide Component: The released NO is thought to exert its anti-inflammatory effects by inhibiting key steps in the inflammatory cascade, such as leukocyte adhesion to the vascular endothelium.[1][2]

Caption: Proposed dual mechanism of action of NCX 1022.

Preclinical Efficacy

Preclinical studies in a murine model of contact dermatitis have demonstrated the superior anti-inflammatory effects of NCX 1022 compared to its parent compound, hydrocortisone.[1][2]

| Parameter | Vehicle | Hydrocortisone (3 nmol) | NCX 1022 (3 nmol) | Reference |

| Ear Edema (at 5h) | Increased | Reduced | Significantly more reduced than hydrocortisone | [1] |

| Myeloperoxidase (MPO) Activity | Increased | No significant reduction | Reduced by 63% | [4] |

| Leukocyte Adhesion (30-60 min) | Increased | Reduced | Significantly more potent reduction than hydrocortisone | [4] |

| Granulocyte Recruitment | Increased | Not significantly inhibited | Significantly inhibited | [1] |

| Tissue Architecture | Disrupted | Some improvement | Significant reduction in cell infiltration and tissue disruption | [4] |

Table 1: Summary of Quantitative Data from a Murine Model of Contact Dermatitis.

Experimental Protocols

Murine Model of Irritant Contact Dermatitis

This protocol describes the induction of contact dermatitis in mice, a model used to evaluate the anti-inflammatory effects of NCX 1022.

Materials:

-

C57BL/6 mice

-

Benzalkonium chloride (irritant)

-

Acetone

-

Test compounds (NCX 1022, hydrocortisone, vehicle)

-

Micropipettes

-

Ear punch biopsy tool

-

Caliper for measuring ear thickness

Procedure:

-

Anesthetize the mice according to approved animal care protocols.

-

Apply a solution of benzalkonium chloride in acetone to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.

-

Topically apply the test compounds (NCX 1022, hydrocortisone, or vehicle) to the treated ear at specified time points (either as a pre-treatment or post-treatment).

-

Measure ear thickness at various time points after irritant application using a caliper to quantify edema.

-

At the end of the experiment, euthanize the mice and collect ear tissue for further analysis (e.g., MPO assay, histology).

Caption: Workflow for the murine contact dermatitis model.

Myeloperoxidase (MPO) Assay

This assay quantifies the activity of myeloperoxidase, an enzyme abundant in neutrophils, as an index of granulocyte infiltration into the tissue.

Materials:

-

Ear tissue homogenates

-

Hexadecyltrimethylammonium bromide (HTAB) buffer

-

O-dianisidine hydrochloride

-

Hydrogen peroxide

-

Phosphate buffer

-

Spectrophotometer

Procedure:

-

Homogenize the collected ear tissue in HTAB buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

In a 96-well plate, mix the supernatant with a solution of o-dianisidine hydrochloride and hydrogen peroxide in phosphate buffer.

-

Measure the change in absorbance at 450 nm over time using a spectrophotometer.

-

Calculate MPO activity based on the rate of change in absorbance and express it as units per milligram of tissue.

Intravital Microscopy for Leukocyte Adhesion

This technique allows for the direct visualization and quantification of leukocyte-endothelial cell interactions in the microcirculation of living animals.

Materials:

-

Anesthetized mice with induced contact dermatitis

-

Intravital microscope equipped with a fluorescent light source

-

Fluorescently labeled antibodies against leukocyte markers (e.g., anti-CD45) or fluorescent dyes (e.g., rhodamine 6G)

-

Image analysis software

Procedure:

-

Surgically prepare the mouse to expose the microvasculature of the ear.

-

Administer a fluorescent marker intravenously to label circulating leukocytes.

-

Position the mouse on the microscope stage and identify post-capillary venules for observation.

-

Record video sequences of the microcirculation.

-

Analyze the recorded videos to quantify the number of adherent leukocytes (cells that remain stationary for at least 30 seconds) within a defined segment of the venule.

Conclusion

NCX 1022 represents a promising advancement in the development of topical anti-inflammatory agents. By incorporating a nitric oxide-donating moiety into the hydrocortisone structure, NCX 1022 exhibits enhanced efficacy in reducing key inflammatory parameters in preclinical models. Its dual mechanism of action, targeting both genomic and non-genomic anti-inflammatory pathways, suggests a potential for improved therapeutic outcomes with a favorable safety profile. Further research and clinical development are warranted to fully elucidate the therapeutic potential of NCX 1022 in the treatment of inflammatory skin diseases.

References

- 1. Anti-inflammatory effects of nitric oxide-releasing hydrocortisone NCX 1022, in a murine model of contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrocortisone synthesis - chemicalbook [chemicalbook.com]

- 3. CN101397323A - Preparation of hydrocortisone - Google Patents [patents.google.com]

- 4. Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

NCX 1022: A Nitric Oxide-Releasing Glucocorticoid Receptor Agonist with Enhanced Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NCX 1022 is a novel anti-inflammatory agent that belongs to the class of nitric oxide (NO)-releasing derivatives of corticosteroids. Specifically, it is a derivative of hydrocortisone, a widely used glucocorticoid, designed to leverage the synergistic effects of glucocorticoid receptor (GR) activation and the localized release of nitric oxide. This dual mechanism of action suggests a potential for enhanced therapeutic efficacy and an improved safety profile compared to traditional glucocorticoids. This technical guide provides a comprehensive overview of the available data on NCX 1022, focusing on its mechanism of action, experimental data, and the underlying signaling pathways.

Core Mechanism of Action

NCX 1022 is rationally designed to function as a GR agonist, owing to its hydrocortisone scaffold. Upon administration, it is expected to bind to and activate the glucocorticoid receptor, a member of the nuclear receptor superfamily. This interaction initiates the classical downstream signaling cascades associated with glucocorticoids, leading to the modulation of gene expression.

Simultaneously, NCX 1022 is engineered to release nitric oxide, a pleiotropic signaling molecule with a well-established role in the inflammatory process. The localized release of NO at the site of inflammation is believed to contribute significantly to the overall anti-inflammatory effect of NCX 1022, potentially through mechanisms that are distinct from but complementary to GR-mediated actions.

Glucocorticoid Receptor-Mediated Signaling

As a GR agonist, NCX 1022 is predicted to exert its effects through two primary genomic mechanisms: transactivation and transrepression.

-

Transactivation: Upon ligand binding, the NCX 1022-GR complex is thought to translocate to the nucleus and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This process upregulates the transcription of anti-inflammatory genes.

-

Transrepression: The activated GR can also physically interact with and inhibit the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB). This protein-protein interaction, which does not involve direct binding of the GR to DNA, leads to the downregulation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The following diagram illustrates the generalized signaling pathway for a glucocorticoid receptor agonist.

Role of Nitric Oxide Release

The release of nitric oxide from the NCX 1022 molecule provides an additional layer of anti-inflammatory activity. NO is known to modulate several aspects of the inflammatory response, including:

-

Inhibition of Leukocyte Adhesion and Recruitment: NO can interfere with the expression of adhesion molecules on both leukocytes and endothelial cells, thereby reducing the infiltration of inflammatory cells into the tissue.

-

Vasodilation: By relaxing vascular smooth muscle, NO can improve local blood flow.

-

Modulation of Inflammatory Mediator Production: NO can influence the synthesis and activity of various inflammatory mediators.

The synergistic action of GR agonism and NO release is hypothesized to result in a more potent and potentially faster onset of anti-inflammatory effects compared to hydrocortisone alone.

The following diagram depicts the proposed dual mechanism of action for NCX 1022.

Experimental Data

While specific quantitative data on the direct interaction of NCX 1022 with the glucocorticoid receptor (e.g., binding affinity, EC50 for transactivation/transrepression) are not extensively available in the public domain, preclinical studies have demonstrated its enhanced anti-inflammatory efficacy in vivo.

In Vivo Studies in a Murine Model of Contact Dermatitis

Studies in a murine model of contact dermatitis have provided the most significant insights into the pharmacological profile of NCX 1022. These studies compared the topical application of NCX 1022 with its parent compound, hydrocortisone.

Table 1: Summary of In Vivo Efficacy of NCX 1022 vs. Hydrocortisone

| Parameter | NCX 1022 | Hydrocortisone | Key Finding |

| Ear Edema | Significant, dose-dependent reduction | Less effective, particularly in the early stages (1-5 hours post-induction) | NCX 1022 demonstrates a faster onset and greater reduction of inflammation-induced edema.[1][2] |

| Granulocyte Recruitment (Myeloperoxidase Activity) | Significant inhibition | No significant inhibition | NCX 1022 effectively reduces the infiltration of inflammatory cells, a key event in the inflammatory cascade.[1][2] |

| Leukocyte Adhesion to Endothelium | More effective inhibition | Less effective | The NO-releasing property of NCX 1022 likely contributes to the reduced adhesion of leukocytes to blood vessel walls.[1][2] |

| Tissue Architecture | Significant reduction in cell infiltration and tissue disruption | Less pronounced effect | NCX 1022 provides better preservation of tissue integrity during an inflammatory challenge.[1] |

Experimental Protocols

The following provides a generalized overview of the methodologies typically employed in the preclinical evaluation of anti-inflammatory agents like NCX 1022, based on the available literature.

Murine Model of Contact Dermatitis

-

Induction of Dermatitis: A chemical irritant is applied topically to the ears of mice to induce a localized inflammatory response.

-

Drug Administration: NCX 1022, hydrocortisone, or a vehicle control is administered topically to the inflamed area, either as a pre-treatment or post-treatment.

-

Assessment of Inflammation:

-

Ear Edema: Ear thickness is measured at various time points using a caliper to quantify the extent of swelling.

-

Myeloperoxidase (MPO) Assay: Ear tissue is homogenized, and MPO activity is measured as an indicator of neutrophil infiltration.

-

Histology: Ear tissue is sectioned, stained (e.g., with hematoxylin and eosin), and examined microscopically to assess cellular infiltration and tissue damage.

-

Intravital Microscopy: This technique allows for the direct visualization and quantification of leukocyte rolling and adhesion within the microvasculature of the ear.

-

The following diagram outlines a typical experimental workflow for evaluating NCX 1022 in a murine model of contact dermatitis.

Conclusion

NCX 1022 represents a promising therapeutic candidate that combines the established anti-inflammatory effects of a glucocorticoid with the beneficial properties of nitric oxide. Preclinical evidence strongly suggests that this dual mechanism of action leads to a more potent and rapid resolution of inflammation compared to hydrocortisone alone. While further studies are needed to fully elucidate its molecular pharmacology, particularly its direct interactions with the glucocorticoid receptor, the existing data highlight the potential of NCX 1022 as a novel treatment for inflammatory conditions, especially in dermatology. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential clinical application of this innovative compound.

References

The Pharmacology of Nitric Oxide-Releasing Hydrocortisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of a nitric oxide (NO)-releasing moiety to traditional anti-inflammatory drugs represents a promising strategy to enhance therapeutic efficacy and accelerate the onset of action. This technical guide provides an in-depth analysis of the pharmacology of NO-releasing hydrocortisone, focusing on the lead compound NCX 1022. By combining the genomic and non-genomic anti-inflammatory actions of hydrocortisone with the rapid, localized effects of nitric oxide on vascular endothelium, NCX 1022 demonstrates superior and faster-acting anti-inflammatory properties compared to its parent compound. This document details the dual mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and presents the core signaling pathways involved.

Introduction: Rationale for Development

Hydrocortisone is a widely used topical glucocorticoid for treating inflammatory skin disorders.[1][2] Its mechanism primarily involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. This process, known as the genomic pathway, involves the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes (e.g., those encoding for cytokines, adhesion molecules, and enzymes like COX-2 and iNOS). While effective, this genomic action has a characteristic time lag of several hours.[1]

Nitric oxide (NO) is a critical signaling molecule in the vasculature with potent anti-inflammatory effects, including the inhibition of leukocyte adhesion to the endothelium, a key early event in inflammation.[1][2] By chemically linking an NO-donating moiety to the hydrocortisone backbone, the resulting compound, NCX 1022 (hydrocortisone 21-[4′-(nitrooxymethyl) benzoate]), is designed to offer a dual-action therapeutic approach: the rapid, localized anti-adhesive effects of NO and the sustained, broad anti-inflammatory effects of hydrocortisone.[1]

Pharmacology of NCX 1022

Mechanism of Action

The enhanced anti-inflammatory profile of NCX 1022 stems from the synergistic action of its two bioactive components, which are released upon metabolic cleavage.

-

Hydrocortisone Moiety: Once released, hydrocortisone acts via the classical glucocorticoid pathway. It binds to the glucocorticoid receptor, leading to the inhibition of the pro-inflammatory transcription factor NF-κB. This suppresses the expression of multiple inflammatory mediators.

-

Nitric Oxide (NO) Moiety: The released NO acts locally and rapidly on the vascular endothelium. Its primary anti-inflammatory effect in this context is the inhibition of leukocyte adhesion, which prevents the recruitment of inflammatory cells to the affected tissue.[1][2] This action is largely mediated through the canonical NO-sGC-cGMP pathway, leading to downstream signaling that reduces the expression and activation of endothelial adhesion molecules. There is also evidence that NO can directly activate the glucocorticoid receptor, suggesting a point of positive crosstalk that may further enhance the drug's overall activity.

The combination of these pathways allows NCX 1022 to act significantly faster and more effectively than hydrocortisone alone, particularly in the acute phase of inflammation.[1]

Figure 1: Dual mechanism of action for NCX 1022.

Pharmacokinetics (Predicted)

Specific pharmacokinetic data for topical NCX 1022 are not publicly available. However, based on its chemical structure and data from similar compounds, a metabolic pathway can be predicted.

-

Absorption & Metabolism: As a lipophilic ester prodrug, NCX 1022 is expected to penetrate the stratum corneum. Within the viable epidermis and dermis, it is anticipated to undergo rapid hydrolysis by cutaneous esterases. This cleavage would release hydrocortisone and the NO-donating byproduct, 4-(nitrooxymethyl)benzoic acid.[3] The latter is further metabolized to release NO. This localized bioactivation is key to its therapeutic effect.

-

Distribution & Elimination: Systemic absorption of hydrocortisone from topical application is generally low but can be influenced by factors like skin integrity and occlusion.[4] Released hydrocortisone that enters systemic circulation would follow its known distribution and elimination pathways, primarily renal excretion of metabolites.[4]

Preclinical Efficacy Data

The primary preclinical data for NCX 1022 comes from a murine model of irritant contact dermatitis induced by benzalkonium chloride. The key findings from Hyun E, et al. (2004) are summarized below.[1]

Effect on Edema Formation

Topical post-treatment with NCX 1022 demonstrated a significantly faster and more potent reduction in ear edema compared to hydrocortisone. Effects with NCX 1022 were observed as early as 1 hour post-induction, whereas hydrocortisone's effects became significant only after 5 hours.

| Time Post-Induction | Treatment (3 nmol) | Mean Change in Ear Thickness (μm) ± SEM | % Inhibition vs. Vehicle |

| 1 Hour | Vehicle | 128 ± 10 | - |

| Hydrocortisone | 120 ± 9 | ~6% | |

| NCX 1022 | 75 ± 12 | ~41% | |

| 3 Hours | Vehicle | 155 ± 12 | - |

| Hydrocortisone | 135 ± 11 | ~13% | |

| NCX 1022 | 70 ± 10 | ~55% | |

| 5 Hours | Vehicle | 130 ± 10 | - |

| Hydrocortisone | 80 ± 8 | ~38% | |

| NCX 1022 | 45 ± 9 * | ~65% | |

| 8 Hours | Vehicle | 85 ± 11 | - |

| Hydrocortisone | 25 ± 5 | ~71% | |

| NCX 1022 | 15 ± 4 | ~82% |

Table 1: Effect of Post-Treatment on Ear Edema in Murine Contact Dermatitis. Data adapted from Hyun E, et al. (2004). *P<0.05 vs. hydrocortisone-treated group.[1]

Effect on Granulocyte Infiltration

Granulocyte recruitment was assessed by measuring myeloperoxidase (MPO) activity in ear tissue 8 hours after dermatitis induction.

| Treatment Group (Post-Treatment) | MPO Activity (% of Vehicle) | % Inhibition |

| Vehicle | 100% | - |

| Hydrocortisone (3 nmol) | ~100% (No significant change) | 0% |

| NCX 1022 (3 nmol) | ~37% | 63% |

Table 2: Effect on Myeloperoxidase (MPO) Activity. Data adapted from Hyun E, et al. (2004).[1][3]

Effect on Leukocyte Adhesion

Intravital microscopy revealed that both pre- and post-treatment with NCX 1022 were significantly more effective than hydrocortisone at inhibiting leukocyte adhesion to the endothelium. NCX 1022 almost completely abolished leukocyte adherence, maintaining levels similar to baseline, particularly at early time points (30-60 minutes post-induction).[1][2]

Key Experimental Protocols

The following protocols are based on the methodologies described in the pivotal study by Hyun E, et al. (2004) and supplemented with standard laboratory procedures.

Murine Model of Irritant Contact Dermatitis

This workflow outlines the induction and assessment of inflammation.

Figure 2: Experimental workflow for the murine contact dermatitis model.

-

Animals: Male C57BL6 mice (6-8 weeks old) are used.

-

Induction Agent: 5% Benzalkonium chloride (w/v) is dissolved in an olive oil:acetone (1:5 v/v) vehicle.

-

Procedure:

-

Anesthetize mice (e.g., ketamine/xylazine i.p.).

-

Apply 20 µL of the benzalkonium chloride solution to the dorsal surface of both ears.

-

For post-treatment studies, apply 20 µL of the test compound (NCX 1022 or hydrocortisone, typically 3 nmol dissolved in vehicle) or vehicle alone 5 minutes after induction.

-

-

Edema Measurement: Ear thickness is measured using a digital engineer's micrometer immediately before induction and at specified time points (e.g., 1, 3, 5, and 8 hours) after. The change in thickness is calculated.

Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration into the tissue.

-

Tissue Preparation:

-

At the study endpoint (e.g., 8 hours), euthanize mice and harvest ear tissue.

-

Weigh the tissue and homogenize on ice in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent like 0.5% hexadecyltrimethylammonium bromide (CTAB).

-

Sonicate the homogenate and then centrifuge at >10,000 x g for 20-30 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay Procedure (TMB-based method):

-

In a 96-well plate, add 10-20 µL of the tissue supernatant.

-

Prepare a reaction substrate solution containing 3,3′,5,5′-Tetramethylbenzidine (TMB) and hydrogen peroxide (H₂O₂). A typical solution might be 0.167 mg/mL TMB in a buffer.

-

Add 200 µL of the substrate solution to each well to start the reaction.

-

Incubate at 37°C for 5-15 minutes.

-

Stop the reaction by adding 50 µL of 2M H₂SO₄.

-

Read the absorbance at 450 nm using a microplate reader.

-

MPO activity is expressed relative to the total protein content of the sample or as a percentage of the vehicle-treated control group.

-

Intravital Microscopy for Leukocyte Adhesion

This technique allows for the direct visualization of leukocyte-endothelial interactions in living tissue.

-

Animal Preparation:

-

Induce dermatitis as described in Protocol 4.1.

-

Anesthetize the mouse and place it on a temperature-controlled microscope stage.

-

Surgically expose the ear microvasculature for observation. The tissue must be kept moist with a warmed saline solution.

-

-

Microscopy:

-

Use an intravital microscope equipped with a water-immersion objective (e.g., 20x or 40x).

-

Identify post-capillary venules (20-40 µm in diameter).

-

Record video of the microcirculation for a set period (e.g., 1-2 minutes) at various time points after application of the inflammatory stimulus and treatment.

-

-

Quantification:

-

During video playback, count the number of leukocytes that remain stationary on the venular endothelium for at least 30 seconds within a defined vessel segment (e.g., 100-200 µm length).

-

Results are typically expressed as the number of adherent cells per mm² of endothelial surface.

-

Signaling Pathways

Hydrocortisone Anti-Inflammatory Signaling

Hydrocortisone's primary genomic mechanism involves the inhibition of NF-κB, a master regulator of inflammatory gene expression.

Figure 3: Hydrocortisone's genomic anti-inflammatory signaling pathway.

Nitric Oxide Signaling in Endothelium

NO released from NCX 1022 primarily acts to prevent leukocyte adhesion. This is achieved mainly through the activation of soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates targets that lead to reduced expression and activation of key adhesion molecules (e.g., P-selectin, ICAM-1, VCAM-1) on the endothelial cell surface.

Figure 4: NO-mediated inhibition of leukocyte adhesion.

Synthesis and Chemical Properties

-

Compound: NCX 1022; Hydrocortisone 21-[4′-(nitrooxymethyl) benzoate]

-

Molecular Formula: C₂₉H₃₅NO₉

-

Molecular Weight: 541.59 g/mol

-

CAS Number: 571186-50-0

-

Synthesis of the NO-donating moiety: Preparation of 4-(nitrooxymethyl)benzoyl chloride. This would likely involve the synthesis of 4-(hydroxymethyl)benzoic acid, followed by nitration of the alcohol group and conversion of the carboxylic acid to an acyl chloride.

-

Esterification: Reaction of hydrocortisone with the synthesized 4-(nitrooxymethyl)benzoyl chloride. The reaction would target the primary hydroxyl group at the C21 position of hydrocortisone, forming the final ester linkage.

Conclusion and Future Directions

NO-releasing hydrocortisone, exemplified by NCX 1022, demonstrates a clear pharmacological advantage over hydrocortisone alone in preclinical models of acute inflammation. By targeting the early, critical step of leukocyte adhesion via NO release, it provides a much faster onset of action, complementing the slower, broader genomic effects of the steroid moiety. This dual-action approach effectively bridges the therapeutic gap seen with conventional glucocorticoids.

For drug development professionals, this class of compounds represents a viable strategy for improving existing anti-inflammatory therapies. Future research should focus on obtaining detailed pharmacokinetic and safety profiles in larger animal models and, ultimately, in human clinical trials for inflammatory dermatoses. Optimization of the NO-releasing linker to control the rate and duration of NO delivery could further refine the therapeutic profile of these promising compounds.

References

- 1. Anti-inflammatory effects of nitric oxide-releasing hydrocortisone NCX 1022, in a murine model of contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Figure 9 from In Vitro Metabolism of (Nitrooxy)butyl Ester Nitric Oxide-Releasing Compounds: Comparison with Glyceryl Trinitrate | Semantic Scholar [semanticscholar.org]

- 3. In vitro metabolism of (nitrooxy)butyl ester nitric oxide-releasing compounds: comparison with glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

NCX 1022: A Nitric Oxide-Donating Steroid for Atopic Dermatitis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. While topical corticosteroids are a mainstay of treatment, their long-term use is associated with significant side effects. NCX 1022, a nitric oxide (NO)-donating derivative of hydrocortisone, represents a promising therapeutic strategy by combining the anti-inflammatory effects of a corticosteroid with the multifaceted immunomodulatory properties of nitric oxide. This document provides a comprehensive technical overview of the preclinical research on NCX 1022 for atopic dermatitis, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Introduction

NCX 1022 is a novel compound designed to deliver both hydrocortisone and nitric oxide to the site of inflammation. The rationale behind this dual-action molecule is to leverage the synergistic effects of a glucocorticoid and a key signaling molecule in the immune system. Nitric oxide has been shown to have a concentration-dependent role in inflammation, with higher concentrations exhibiting anti-inflammatory properties.[1] NCX 1022 has demonstrated superior efficacy and a faster onset of action compared to hydrocortisone alone in preclinical models of skin inflammation.[2] This guide will delve into the scientific underpinnings of NCX 1022's therapeutic potential in atopic dermatitis.

Mechanism of Action

The therapeutic effect of NCX 1022 in atopic dermatitis is attributed to the combined actions of its hydrocortisone and nitric oxide moieties.

-

Hydrocortisone Moiety: As a glucocorticoid, hydrocortisone binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Nitric Oxide Moiety: The release of nitric oxide from NCX 1022 contributes significantly to its enhanced anti-inflammatory profile. High concentrations of NO have been shown to:

-

Inhibit Leukocyte Recruitment: NCX 1022 has been observed to be more effective than hydrocortisone in inhibiting leukocyte adhesion to the endothelium, a critical early event in inflammation.[3][4] This is a key differentiator from the parent compound.

-

Modulate T-cell Function: Nitric oxide can suppress T-cell proliferation and induce apoptosis in inflammatory cells, thereby dampening the adaptive immune response that plays a crucial role in atopic dermatitis.

-

Regulate Mast Cell Degranulation: NO can inhibit histamine release from mast cells, which are key players in the allergic inflammatory cascade.[1]

-

Influence Regulatory T-cells (Tregs): NO may promote a skin-homing phenotype in Tregs via the soluble guanylate cyclase (sGC)-cGMP pathway, potentially enhancing immune suppression in the skin.[2]

-

The following diagram illustrates the proposed signaling pathway of the nitric oxide component of NCX 1022 in skin inflammation.

Caption: Proposed Nitric Oxide Signaling Pathway of NCX 1022.

Preclinical Efficacy Data

Preclinical studies in a murine model of irritant contact dermatitis have demonstrated the superior anti-inflammatory effects of NCX 1022 compared to hydrocortisone. The following tables summarize the key quantitative findings.

Table 1: Effect of NCX 1022 on Ear Oedema in a Murine Model of Irritant Contact Dermatitis

| Treatment (3 nmol per ear) | Time Post-Irritant Application | % Reduction in Ear Oedema (compared to vehicle) |

| NCX 1022 | 1 hour | Significant reduction |

| 3 hours | Significantly greater reduction than Hydrocortisone | |

| 5 hours | Significant reduction | |

| 8 hours | Significant reduction | |

| Hydrocortisone | 1 hour | No significant reduction |

| 3 hours | No significant reduction | |

| 5 hours | Significant reduction | |

| 8 hours | Significant reduction |

Data synthesized from narrative descriptions in preclinical studies.[2]

Table 2: Effect of NCX 1022 on Granulocyte Infiltration in a Murine Model of Irritant Contact Dermatitis

| Treatment (3 nmol per ear) | Parameter | Result |

| NCX 1022 (Post-treatment) | Myeloperoxidase (MPO) Activity | 63% reduction |

| Hydrocortisone (Post-treatment) | Myeloperoxidase (MPO) Activity | No significant modification |

This quantitative result highlights the potent effect of NCX 1022 on neutrophil infiltration.[5]

Physicochemical and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of NCX 1022 is crucial for its development.

Table 3: Physicochemical Properties of NCX 1022

| Property | Value | Source |

| Water Solubility | 0.00244 mg/mL | ALOGPS |

| logP | 2.96 | ALOGPS |

| logP | 3.93 | Chemaxon |

| logS | -5.4 | ALOGPS |

| pKa (Strongest Acidic) | 12.61 | Chemaxon |

| pKa (Strongest Basic) | -2.8 | Chemaxon |

| Physiological Charge | 0 | Chemaxon |

| Hydrogen Acceptor Count | 8 | Chemaxon |

| Hydrogen Donor Count | 2 | Chemaxon |

| Polar Surface Area | 155.95 Ų | Chemaxon |

| Rotatable Bond Count | 8 | Chemaxon |

| Refractivity | 140.73 m³·mol⁻¹ | Chemaxon |

| Polarizability | 56.82 ų | Chemaxon |

| Number of Rings | 5 | Chemaxon |

| Bioavailability | 1 | Chemaxon |

| Rule of Five | No | Chemaxon |

| Ghose Filter | No | Chemaxon |

| Veber's Rule | No | Chemaxon |

| MDDR-like Rule | Yes | Chemaxon |

Data sourced from DrugBank.[6]

ADME analyses have indicated that NCX 1022 has a higher metabolism rate and medium oral absorption compared to some other drugs investigated for atopic dermatitis.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of NCX 1022.

Murine Model of Irritant Contact Dermatitis

This model is used to assess the anti-inflammatory effects of topical agents.

Caption: Experimental Workflow for the Murine Dermatitis Model.

Protocol Details:

-

Animals: C57BL/6 mice are commonly used.

-

Irritant: A solution of benzalkonium chloride (e.g., 0.2% in a suitable vehicle) is applied topically to the dorsal side of the mouse ear.[8][9][10][11]

-

Treatment: NCX 1022, hydrocortisone, or vehicle is applied topically to the ear at specified doses (e.g., 3 nmol per ear).

-

Timing: Treatments can be administered before (preventative) or after (curative) the application of the irritant.[2]

-

Assessment of Ear Oedema: Ear thickness is measured at various time points using a digital caliper. The difference in thickness before and after irritant application represents the degree of oedema.

Myeloperoxidase (MPO) Assay

This assay quantifies neutrophil infiltration into the skin tissue.

Protocol Details:

-

Tissue Homogenization:

-

Excise ear tissue at the end of the experiment and snap-freeze in liquid nitrogen.

-

Homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer with hexadecyltrimethylammonium bromide).[4]

-

Centrifuge the homogenate to separate the supernatant and pellet. The MPO activity is typically in the supernatant after cell lysis.[12][13]

-

-

Enzymatic Reaction:

-

Quantification:

-

Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[13]

-

MPO activity is proportional to the change in absorbance and is expressed relative to the tissue weight.

-

Intravital Microscopy for Leukocyte Adhesion

This technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in vivo.

Protocol Details:

-

Animal Preparation:

-

Visualization:

-

Use a fluorescence microscope equipped for intravital imaging.

-

Blood vessels can be visualized by intravenous injection of a fluorescently labeled dextran (e.g., FITC-dextran).[16]

-

Leukocytes can be labeled with a fluorescent dye (e.g., rhodamine 6G).

-

-

Image Acquisition and Analysis:

-

Record videos of post-capillary venules in the ear.

-

Quantify the number of adherent leukocytes (cells that remain stationary for at least 30 seconds) per unit length of the venule.

-

Clinical Development and Future Directions

While the preclinical data for NCX 1022 in models of skin inflammation are compelling, publicly available data from clinical trials in atopic dermatitis patients are limited. A phase 1 study showed that NCX 1022 ointment did not induce skin blanching, a common side effect of potent corticosteroids, and there was statistically significantly less skin blanching compared to marketed products.[17] Further clinical investigation is warranted to establish the efficacy and safety of NCX 1022 in the atopic dermatitis patient population.

Future research should focus on:

-

Conducting well-controlled, randomized clinical trials to evaluate the efficacy and safety of various formulations and concentrations of NCX 1022 in patients with mild, moderate, and severe atopic dermatitis.

-

Further elucidating the specific molecular targets of the nitric oxide component of NCX 1022 in the context of atopic dermatitis pathophysiology.

-

Exploring the long-term safety profile of topical NCX 1022, particularly regarding the potential for tachyphylaxis and other corticosteroid-related side effects.

Conclusion

NCX 1022 is a promising drug candidate for the topical treatment of atopic dermatitis. Its dual mechanism of action, combining the established anti-inflammatory effects of hydrocortisone with the immunomodulatory properties of nitric oxide, offers the potential for enhanced efficacy and a favorable safety profile. The robust preclinical data, particularly the significant inhibition of leukocyte recruitment, provide a strong rationale for its continued development. Further clinical evaluation is necessary to translate these promising preclinical findings into a valuable therapeutic option for individuals suffering from atopic dermatitis.

References

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. Methods for Imaging Inflammation and Transendothelial Migration in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Integrative network analysis suggests prioritised drugs for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recombinant Human Clusterin Seals Damage to the Ocular Surface Barrier in a Mouse Model of Ophthalmic Preservative-Induced Epitheliopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A mouse dry eye model induced by topical administration of benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the Hand Antiseptic Agents Benzalkonium Chloride, Povidone-Iodine, Ethanol, and Chlorhexidine Gluconate on Atopic Dermatitis in NC/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Procedure for assessing myeloperoxidase and inflammatory mediator responses in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estimation of Wound Tissue Neutrophil and Macrophage Accumulation by Measuring Myeloperoxidase (MPO) and N-Acetyl-β-D-glucosaminidase (NAG) Activities [bio-protocol.org]

- 14. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intravital Immunofluorescence for Visualizing the Microcirculatory and Immune Microenvironments in the Mouse Ear Dermis | PLOS One [journals.plos.org]

- 16. Intravital Microscopy and Thrombus Induction in the Earlobe of a Hairless Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fiercebiotech.com [fiercebiotech.com]

Preclinical Profile of NCX 1022: A Nitric Oxide-Donating Corticosteroid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: NCX 1022 is a nitric oxide (NO)-releasing derivative of hydrocortisone, designed to leverage the anti-inflammatory properties of both moieties. This technical guide provides a comprehensive overview of the available preclinical data on NCX 1022, supplemented with findings from the closely related compound NCX 1015 (a nitric oxide-releasing derivative of prednisolone) to offer a broader understanding of this class of compounds. The aim is to furnish researchers, scientists, and drug development professionals with detailed data and methodologies to inform further investigation.

Core Pharmacology and Mechanism of Action

NCX 1022 is a novel compound that combines the genomic and non-genomic anti-inflammatory actions of hydrocortisone with the vasodilatory and immunomodulatory effects of nitric oxide. The hydrocortisone component acts as a glucocorticoid receptor (GR) agonist, which, upon activation, translocates to the nucleus to regulate the transcription of pro-inflammatory and anti-inflammatory genes. The nitric oxide-donating moiety provides an additional, complementary mechanism of action by modulating vascular tone, inhibiting leukocyte adhesion, and potentially influencing intracellular signaling pathways.

While specific in vitro studies on NCX 1022 are limited in the public domain, the preclinical evidence strongly suggests a synergistic or additive effect between the corticosteroid and the nitric oxide component, leading to enhanced anti-inflammatory efficacy compared to the parent compound alone.

In Vivo Efficacy: Murine Model of Contact Dermatitis

The primary preclinical evaluation of NCX 1022 was conducted in a murine model of irritant contact dermatitis induced by the topical application of benzalkonium chloride. This model allows for the assessment of key inflammatory parameters such as edema, granulocyte infiltration, and leukocyte-endothelial interactions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies on NCX 1022 and the analogous compound NCX 1015.

Table 1: Effect of Topical NCX 1022 on Ear Edema in a Murine Model of Contact Dermatitis [1][2]

| Treatment Group | Dose (nmol) | Time Post-Induction (hours) | Change in Ear Thickness (μm) | % Inhibition of Edema |

| Vehicle | - | 1 | 125 ± 10 | - |

| Hydrocortisone | 3 | 1 | 110 ± 8 | 12% |

| NCX 1022 | 3 | 1 | 75 ± 7 | 40% |

| Vehicle | - | 5 | 150 ± 12 | - |

| Hydrocortisone | 3 | 5 | 105 ± 9 | 30% |

| NCX 1022 | 3 | 5 | 60 ± 6 * | 60% |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of Topical NCX 1022 on Myeloperoxidase (MPO) Activity in a Murine Model of Contact Dermatitis [1][2]

| Treatment Group | Dose (nmol) | MPO Activity (U/mg tissue) | % Inhibition of Granulocyte Infiltration |

| Vehicle | - | 1.5 ± 0.2 | - |

| Hydrocortisone | 3 | 1.4 ± 0.3 | 7% |

| NCX 1022 | 3 | 0.6 ± 0.1 * | 60% |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 3: Effect of Topical NCX 1022 on Leukocyte Adhesion in a Murine Model of Contact Dermatitis [1][2]

| Treatment Group | Dose (nmol) | Time Post-Induction (min) | Number of Adherent Leukocytes per 100 μm venule |

| Naïve | - | - | 2 ± 1 |

| Vehicle | - | 60 | 25 ± 3 |

| Hydrocortisone | 3 | 60 | 15 ± 2 |

| NCX 1022 | 3 | 60 | 3 ± 1 |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 4: Comparative Efficacy of NCX 1015 and Prednisolone in a Rat Model of Carrageenan-Induced Air Pouch Inflammation [3]

| Treatment Group | Dose (μmol/kg) | Leukocyte Infiltration (x10^6 cells) | PGE2 Levels (pg/mL) | LTB4 Levels (pg/mL) |

| Vehicle | - | 55 ± 5 | 2500 ± 300 | 1500 ± 200 |

| Prednisolone | 10 | 25 ± 4 | 1200 ± 150 | 800 ± 100 |

| NCX 1015 | 1 | 20 ± 3 | 1000 ± 120 | 700 ± 90 |

| NCX 1015 | 3 | 10 ± 2 | 500 ± 60 | 400 ± 50 * |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Murine Model of Irritant Contact Dermatitis

-

Animal Model: Male C57BL/6 mice.

-

Induction of Dermatitis: A 2% solution of benzalkonium chloride in acetone is applied topically to the inner and outer surfaces of the right ear.

-

Treatment: NCX 1022, hydrocortisone, or vehicle (acetone) is applied topically to the ear 30 minutes before or 2 hours after the application of benzalkonium chloride.

-

Measurement of Ear Edema: Ear thickness is measured using a digital micrometer at various time points after induction of dermatitis.

-

Myeloperoxidase (MPO) Assay: Ear tissue is harvested, homogenized, and MPO activity is determined spectrophotometrically as an index of granulocyte infiltration.

-

Intravital Microscopy: The microcirculation of the ear is visualized using an intravital microscope to quantify leukocyte rolling and adhesion within postcapillary venules.

Rat Model of Carrageenan-Induced Air Pouch Inflammation

-

Animal Model: Male Wistar rats.

-

Induction of Inflammation: An air pouch is created on the dorsum of the rats by subcutaneous injection of sterile air. Inflammation is induced by injecting a 1% solution of carrageenan into the air pouch.

-

Treatment: NCX 1015, prednisolone, or vehicle is administered orally or intraperitoneally prior to carrageenan injection.

-

Analysis of Exudate: The air pouch exudate is collected, and the volume and number of infiltrating leukocytes are determined. Levels of inflammatory mediators such as prostaglandins (PGE2) and leukotrienes (LTB4) in the exudate are quantified by ELISA.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of NCX 1022

The following diagram illustrates the proposed dual mechanism of action of NCX 1022 in mitigating the inflammatory cascade.

Caption: Proposed dual anti-inflammatory mechanism of NCX 1022.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of NCX 1022 in a preclinical model of skin inflammation.

Caption: Workflow for preclinical in vivo testing of NCX 1022.

Discussion and Future Directions

The available preclinical data for NCX 1022, particularly from the murine model of contact dermatitis, demonstrate its potential as a potent topical anti-inflammatory agent with a superior efficacy profile compared to hydrocortisone alone. The significant reduction in both edema and granulocyte infiltration at an early time point suggests that the nitric oxide-releasing moiety plays a crucial role in the initial stages of the inflammatory response, likely by inhibiting leukocyte adhesion to the endothelium.

Data from the related compound, NCX 1015, further supports the concept that nitric oxide-releasing corticosteroids have enhanced anti-inflammatory properties. The observation that NCX 1015 is more potent than prednisolone in reducing leukocyte infiltration and the production of inflammatory mediators in a systemic model of inflammation suggests that this enhanced efficacy may be a class effect.

However, a comprehensive understanding of the preclinical profile of NCX 1022 is limited by the lack of publicly available data on its in vitro pharmacology, cyclooxygenase activity, and pharmacokinetic properties. Future research should aim to address these knowledge gaps. Specifically, studies to determine the IC50 values of NCX 1022 for COX-1 and COX-2, its receptor binding affinity for the glucocorticoid receptor, and its metabolic fate would be invaluable for a complete preclinical assessment.

References

- 1. Anti-inflammatory effects of nitric oxide-releasing hydrocortisone NCX 1022, in a murine model of contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of nitric oxide-releasing hydrocortisone NCX 1022, in a murine model of contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced anti-inflammatory potency of a nitric oxide-releasing prednisolone derivative in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NCX 1022 in Murine Models of Dermal Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of NCX 1022, a nitric oxide (NO)-releasing derivative of hydrocortisone, in murine models of dermal inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory properties of this compound.

Introduction to NCX 1022

NCX 1022 is an experimental anti-inflammatory agent that combines the glucocorticoid activity of hydrocortisone with the vasodilatory and anti-leukocyte adhesion properties of nitric oxide.[1] This dual mechanism of action suggests a potential for enhanced therapeutic efficacy and a favorable safety profile compared to traditional corticosteroids. Preclinical studies in murine models of contact dermatitis have demonstrated that NCX 1022 is more potent than its parent compound, hydrocortisone, in reducing key inflammatory parameters such as edema, neutrophil infiltration, and leukocyte adhesion to the vascular endothelium.[1]

Mechanism of Action

NCX 1022 is designed to release nitric oxide, which plays a crucial role in modulating the early phases of the inflammatory cascade. A key action of NO is the inhibition of leukocyte adhesion to the endothelial lining of blood vessels, a critical step in the recruitment of inflammatory cells to the site of injury.[1] This is achieved, in part, by interfering with the expression of adhesion molecules on the endothelial cell surface, such as P-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] The underlying molecular mechanism is believed to involve the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of pro-inflammatory gene expression.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of NCX 1022 in a murine model of contact dermatitis.

Table 1: Effect of NCX 1022 on Ear Edema

| Treatment Group | Dose (nmol/ear) | Time Post-Induction | Inhibition of Edema (%) |

| Vehicle | - | 1-8 hours | Baseline |

| Hydrocortisone | 3 | 1-3 hours | Not significant |

| 5-8 hours | Significant reduction | ||

| NCX 1022 | 3 | 1-8 hours | Significant reduction |

Note: NCX 1022 showed a significantly greater reduction in edema compared to hydrocortisone in the initial 1-5 hours post-dermatitis induction.[1]

Table 2: Effect of NCX 1022 on Neutrophil Infiltration (Myeloperoxidase Activity)

| Treatment Group | Dose (nmol/ear) | Time Post-Induction | Reduction in MPO Activity (%) |

| Vehicle | - | 8 hours | Baseline |

| Hydrocortisone | 3 | 8 hours | No significant reduction |

| NCX 1022 | 3 | 8 hours | 63% |

Note: Myeloperoxidase (MPO) activity is a quantitative measure of neutrophil infiltration into the tissue.

Table 3: Effect of NCX 1022 on Leukocyte Adhesion

| Treatment Group | Dose (nmol/ear) | Observation Period | Effect on Leukocyte Adhesion |

| Vehicle | - | 30-90 min post-induction | Increased adhesion |

| Hydrocortisone | 3 | 50-90 min post-induction | Significant inhibition |

| NCX 1022 | 3 | 30-90 min post-induction | Significant inhibition (more potent than hydrocortisone) |

Note: Leukocyte adhesion was observed using intravital microscopy of the mouse ear microvasculature.[1]

Experimental Protocols

Murine Model of Irritant Contact Dermatitis

This protocol describes the induction of acute dermal inflammation in mice, a widely used model to assess the efficacy of topical anti-inflammatory agents.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Benzalkonium chloride (irritant)

-

Acetone

-

Micrometer caliper

-

NCX 1022 and/or other test compounds

-

Vehicle control (e.g., acetone)

Procedure:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Measure the baseline thickness of both ears using a micrometer caliper.

-

Pre-treatment Protocol: Topically apply the test compound (e.g., 3 nmol of NCX 1022 dissolved in a suitable vehicle) or vehicle to the dorsal surface of both ears 30 minutes before inducing dermatitis.

-

Induction of Dermatitis: Apply a solution of benzalkonium chloride in acetone to the dorsal surface of both ears.

-

Post-treatment Protocol: Alternatively, apply the test compound or vehicle 5 minutes after the induction of dermatitis.

-

At predetermined time points (e.g., 1, 3, 5, and 8 hours) after induction, measure the ear thickness again.

-

Calculate the change in ear thickness (edema) by subtracting the baseline measurement from the post-induction measurement.

Measurement of Ear Edema

Ear swelling is a primary indicator of the inflammatory response.

Procedure:

-

Gently restrain the mouse.

-

Using a spring-loaded micrometer, measure the thickness of the ear at the central portion, avoiding the cartilaginous ridges.

-

Take three independent measurements for each ear and calculate the average.

-

Ear edema is expressed as the increase in ear thickness (in micrometers) compared to the pre-treatment baseline.

Myeloperoxidase (MPO) Assay

This assay quantifies the accumulation of neutrophils in the inflamed tissue, providing a cellular marker of inflammation.

Materials:

-

Excised ear tissue

-

Hexadecyltrimethylammonium bromide (HTAB) buffer

-

O-dianisidine dihydrochloride

-

Hydrogen peroxide

-

Phosphate buffer

-

Homogenizer

-

Spectrophotometer

Procedure:

-

At the end of the experimental period (e.g., 8 hours post-induction), euthanize the mice and excise the ears.

-

Weigh the ear tissue samples.

-

Homogenize the tissue in HTAB buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

In a 96-well plate, mix the supernatant with a reaction solution containing phosphate buffer, o-dianisidine dihydrochloride, and hydrogen peroxide.

-

Measure the change in absorbance at 450 nm over time using a spectrophotometer.

-

MPO activity is expressed as units per milligram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.

Intravital Microscopy of Leukocyte-Endothelial Interactions

This advanced imaging technique allows for the direct visualization and quantification of leukocyte adhesion in the microvasculature of the living animal.

Materials:

-

Anesthetized mouse prepared as in the contact dermatitis model

-

Intravital microscope equipped with a fluorescent light source and appropriate filters

-

Fluorescently labeled anti-CD45 antibody (to label leukocytes) or use of transgenic mice with fluorescent leukocytes

-

Data acquisition and analysis software

Procedure:

-

Anesthetize the mouse and place it on a heated stage to maintain body temperature.

-

Position the ear on a specialized stage for microscopic observation.

-

If required, administer a fluorescently labeled antibody intravenously to visualize leukocytes.

-

Identify post-capillary venules in the ear for observation.

-

Record video sequences of the microcirculation at different time points after the induction of inflammation and treatment.

-

Quantification:

-

Rolling Leukocytes: Count the number of leukocytes rolling along a defined length of the venule per minute.

-

Adherent Leukocytes: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined length of the venule.

-

Visualizations

Signaling Pathway of NCX 1022 in Inhibiting Leukocyte Adhesion